Tbdms-imidazole
Description
Overview of Silyl (B83357) Protecting Groups in Multistep Organic Synthesis
Silyl ethers are chemical compounds characterized by a silicon atom covalently bonded to an alkoxy group, with the general structure R¹R²R³Si−O−R⁴, where R⁴ is an alkyl or aryl group. wikipedia.org They are extensively used as protecting groups for alcohols in organic synthesis due to their ease of installation and removal under mild and selective conditions. wikipedia.orglibretexts.org The ability to vary the R¹, R², and R³ substituents on the silicon atom provides a wide array of silyl ethers with differing steric and electronic properties, allowing for a broad spectrum of selectivity in protecting group chemistry. wikipedia.orgbeilstein-journals.org
Commonly employed silyl ethers include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), triisopropylsilyl (TIPS), tert-butyldiphenylsilyl (TBDPS), and tert-butyldimethylsilyl (TBS/TBDMS). wikipedia.orgbeilstein-journals.org The stability of these silyl ethers varies significantly. For instance, the tert-butyldimethylsilyloxy group is approximately 10,000 times more stable to hydrolysis than the trimethylsilyl group, making it a more robust protecting group for many applications. organic-chemistry.org This differential stability is crucial in complex syntheses, enabling the selective deprotection of one silyl ether in the presence of another. wikipedia.org
The introduction of a silyl group, a process known as silylation, typically involves the reaction of an alcohol with a silyl halide (e.g., silyl chloride) in the presence of a base. researchgate.net Conversely, the removal of the silyl group, or desilylation, is often achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the exceptionally strong silicon-fluorine bond. organic-chemistry.orgmasterorganicchemistry.com The versatility of silyl ethers lies in their orthogonality to many other common protecting groups, meaning they can be selectively removed without affecting other protected functional groups in the molecule. researchgate.net
Historical Development of Imidazole-Mediated Silylation Strategies
The use of imidazole (B134444) and its derivatives as catalysts or promoters in silylation reactions has a rich history and has been pivotal in the development of efficient and mild protection protocols. mdpi.com Early methods for silylating alcohols with silyl chlorides often suffered from slow reaction rates and harsh conditions. organic-chemistry.org A significant breakthrough came with the work of E. J. Corey, who discovered that using imidazole in combination with tert-butyldimethylsilyl chloride (TBDMS-Cl) in a solvent like dimethylformamide (DMF) led to the effective and mild conversion of various alcohols to their corresponding tert-butyldimethylsilyl ethers in high yields. wikipedia.orgorganic-chemistry.org
Initially, it was proposed that the reaction proceeds through the formation of a highly reactive silylating agent, N-tert-butyldimethylsilylimidazole. organic-chemistry.org This intermediate is formed by the reaction of TBDMS-Cl with imidazole. The imidazole ring is a potent Lewis base catalyst for the silylation of alcohols. nih.gov The nucleophilic nature of imidazole allows it to attack the silicon center of the silyl chloride, displacing the chloride and forming the activated silylimidazolium species. echemi.com This species is then readily attacked by the alcohol, transferring the silyl group.
While the "Corey protocol" involving TBDMS-Cl and imidazole in DMF remains a reliable and widely used method, subsequent research has further refined and expanded upon imidazole-mediated silylation. wikipedia.orgresearchgate.net For example, the use of N-methylimidazole in the presence of iodine has been shown to significantly accelerate the silylation of alcohols with silyl chlorides. organic-chemistry.org This is attributed to the formation of polyhalide species that shift the equilibrium towards the reactive silylating intermediate. organic-chemistry.org Furthermore, chiral imidazole-containing catalysts have been developed for the asymmetric silylation of alcohols, highlighting the ongoing evolution of these strategies. nih.govacs.org
Role of N-tert-Butyldimethylsilylimidazole as a Reactive Silylating Intermediate
N-tert-Butyldimethylsilylimidazole, also known as 1-(tert-butyldimethylsilyl)imidazole, is a key reactive intermediate in many silylation reactions. chemicalbook.comsigmaaldrich.comontosight.ai It can be generated in situ from the reaction of tert-butyldimethylsilyl chloride with imidazole or used as a pre-formed reagent. tcichemicals.com As a silylating agent, it offers several advantages. The imidazole moiety acts as a good leaving group, facilitating the transfer of the bulky tert-butyldimethylsilyl (TBDMS) group to the hydroxyl group of an alcohol. ontosight.ai
The reactivity of N-tert-butyldimethylsilylimidazole makes it a powerful tool for the protection of a wide range of alcohols, including primary, secondary, and even sterically hindered tertiary alcohols. organic-chemistry.org The reaction typically proceeds under mild conditions, which is crucial for the synthesis of complex and sensitive molecules. ontosight.ai The formation of the silyl ether is driven by the formation of a stable silicon-oxygen bond. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H18N2Si |
|---|---|
Molecular Weight |
182.34 g/mol |
IUPAC Name |
tert-butyl-(1H-imidazol-2-yl)-dimethylsilane |
InChI |
InChI=1S/C9H18N2Si/c1-9(2,3)12(4,5)8-10-6-7-11-8/h6-7H,1-5H3,(H,10,11) |
InChI Key |
NVWWKEKYWKAYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=NC=CN1 |
Origin of Product |
United States |
Synthetic Methodologies for N Tert Butyldimethylsilylimidazole and Its Precursors
In Situ Generation of N-tert-Butyldimethylsilylimidazole from tert-Butyldimethylsilyl Chloride and Imidazole (B134444)
The reaction between tert-butyldimethylsilyl chloride and imidazole to form N-tert-butyldimethylsilylimidazole is a cornerstone of silylation chemistry. organic-chemistry.orgmdpi.com This in situ generation is highly favored as it produces a potent silylating agent directly within the reaction mixture. organic-chemistry.org The classic Corey protocol involves reacting an alcohol with TBDMS-Cl and imidazole in a suitable solvent. wikipedia.org The underlying mechanism posits the formation of a reactive imidazolium (B1220033) intermediate, which then acts as the silyl (B83357) transfer agent. total-synthesis.com
Solvent-Dependent Reaction Conditions (e.g., Dimethylformamide, Dichloromethane)
The choice of solvent plays a critical role in the efficiency and rate of TBDMS-imidazole formation and subsequent silylation reactions.
Dimethylformamide (DMF): DMF is a highly polar aprotic solvent that significantly accelerates the reaction. acs.org The Corey protocol reliably uses DMF at high concentrations of reactants. wikipedia.org Silylations in DMF are often complete within a few hours. researchgate.net Research suggests that DMF may not be just an inert solvent but can also catalyze the reaction. organic-chemistry.org The high polarity of DMF is thought to stabilize the charged intermediates formed during the reaction, thereby lowering the activation energy. thieme-connect.com The use of DMF as a solvent with imidazole has been shown to be effective for the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yields. organic-chemistry.org
Dichloromethane (B109758) (DCM): In contrast, silylations in less polar solvents like dichloromethane are considerably slower. acs.orgresearchgate.net Reactions in DCM may require extended periods, often overnight, to achieve completion. researchgate.net Despite the slower reaction rate, DCM offers the advantage of simplified purification of the final product. wikipedia.org To enhance the reaction rate in DCM, hindered bases such as 2,6-lutidine are sometimes employed, particularly when using more reactive silyl triflates. wikipedia.org
The following table summarizes the general reaction conditions in these two common solvents:
| Solvent | Catalyst/Base | Temperature | Reaction Time | Notes |
| Dimethylformamide (DMF) | Imidazole | Room Temperature to 35°C | Fast (often < 2 hours) researchgate.netcdnsciencepub.com | High yields, but purification can be more complex. organic-chemistry.orgwikipedia.org |
| Dichloromethane (DCM) | Imidazole, 2,6-lutidine | Room Temperature | Slower (can be > 24 hours) researchgate.netwestmont.edu | Simplified purification. wikipedia.org |
Solvent-Free Approaches for Enhanced Sustainability
In a move towards greener and more sustainable chemistry, solvent-free methods for the synthesis of silyl ethers have been developed. mdpi.comthieme-connect.comsciforum.net These methods often utilize microwave irradiation to accelerate the reaction, eliminating the need for hazardous organic solvents. mdpi.comtandfonline.com
One such approach involves the microwave-assisted reaction of phenolic compounds with TBDMS-Cl and imidazole without any solvent. tandfonline.com This method is not only rapid, with reaction times as short as a few minutes, but also minimizes waste generation as it does not require an aqueous workup. tandfonline.comresearchgate.net Similarly, solvent-free procedures have been developed for the silylation of various alcohols, offering high yields and easy product isolation. researchgate.net These sustainable protocols align with the principles of green chemistry by reducing solvent use and improving reaction efficiency. mdpi.comrsc.org
Stoichiometric Considerations in N-tert-Butyldimethylsilylimidazole Formation
The stoichiometry of the reactants, specifically the ratio of TBDMS-Cl to imidazole, is a critical parameter that influences the yield and product distribution of the silylation reaction. organic-chemistry.orgmdpi.com
In the original Corey procedure, an excess of imidazole relative to TBDMS-Cl is typically used. organic-chemistry.org For instance, a common protocol employs approximately 1.2 equivalents of TBDMS-Cl and 2.5 equivalents of imidazole. organic-chemistry.org This excess of imidazole serves multiple purposes. Firstly, it acts as a base to neutralize the hydrochloric acid generated during the reaction. Secondly, it drives the equilibrium towards the formation of the highly reactive N-tert-butyldimethylsilylimidazole intermediate. organic-chemistry.orgfiveable.me
The use of a significant excess of imidazole can lead to the complete conversion of the alcohol to its silylated ether. tandfonline.com In some cases, particularly for the protection of phenols under solvent-free microwave conditions, a ratio of 1.2 equivalents of TBDMS-Cl to 2 equivalents of imidazole has been found to be optimal. tandfonline.com For the silylation of certain alcohols in dichloromethane, a larger excess of imidazole (e.g., 5 equivalents) has been utilized. westmont.edu The precise stoichiometry can be adjusted based on the specific substrate and reaction conditions to maximize the yield of the desired product.
The following table provides examples of stoichiometric ratios used in different synthetic procedures:
| Substrate Type | TBDMS-Cl (eq.) | Imidazole (eq.) | Solvent | Reference |
| Alcohols (General) | 1.2 | 2.5 | DMF | organic-chemistry.org |
| Phenols (Microwave, Solvent-Free) | 1.2 | 2.0 | None | tandfonline.com |
| Sorbic Alcohol Derivative | 1.2 | 5.0 | Dichloromethane | westmont.edu |
| Deoxynucleosides | Varies | Varies | DMF | cdnsciencepub.com |
Mechanistic Pathways and Kinetic Aspects of N Tert Butyldimethylsilylimidazole Mediated Silylation
Nucleophilic Activation and Silyl (B83357) Transfer Mechanisms in Alcohol Silylation
The silylation of alcohols using tert-butyldimethylsilyl chloride (TBDMS-Cl) is often sluggish and gives poor yields when attempted with the silyl chloride alone or with non-nucleophilic bases. organic-chemistry.org The groundbreaking work by Corey and co-workers demonstrated that the use of imidazole (B134444) in conjunction with TBDMS-Cl in a polar aprotic solvent like dimethylformamide (DMF) dramatically accelerates the reaction, leading to high yields of the corresponding tert-butyldimethylsilyl ethers. organic-chemistry.orgresearchgate.net This enhancement is attributed to the nucleophilic activation of the silylating agent by imidazole.
The generally accepted mechanism involves the initial nucleophilic attack of imidazole on the silicon atom of TBDMS-Cl. echemi.comresearchgate.net This displaces the chloride ion and forms a highly reactive silylating intermediate, N-tert-butyldimethylsilylimidazolium chloride. This intermediate is significantly more electrophilic than TBDMS-Cl itself, making it more susceptible to attack by the alcohol's hydroxyl group. The subsequent transfer of the TBDMS group from the imidazolium (B1220033) intermediate to the alcohol proceeds via a nucleophilic substitution at the silicon center, yielding the desired silyl ether, imidazole, and hydrochloric acid. The liberated imidazole can then react with another molecule of TBDMS-Cl, continuing the catalytic cycle. However, an ancillary base is typically required to neutralize the generated HCl and drive the reaction to completion. researchgate.netacs.org
Some studies have also proposed the formation of a pentacoordinate silicon intermediate where the catalyst is weakly bonded to the silicon of the silyl chloride with the chloride still attached. rsc.org This intermediate can then react further to enable the silylation process.
Proposed Intermediate Formation and Reactivity Profiles
The cornerstone of the TBDMS-imidazole mediated silylation is the formation of the reactive intermediate, N-tert-butyldimethylsilylimidazole. organic-chemistry.orguni-muenchen.de Corey initially postulated that the reaction proceeds through this highly reactive silylating agent. organic-chemistry.orgresearchgate.net This intermediate is more reactive than TBDMS-Cl due to the better leaving group ability of the imidazole moiety compared to chloride in the subsequent nucleophilic attack by the alcohol.
The reactivity of this intermediate is influenced by both steric and electronic factors. The bulky tert-butyl group on the silicon atom introduces significant steric hindrance, which can affect the rate of silylation. However, the electronic activation provided by the formation of the silylimidazolium species is the dominant factor in accelerating the reaction. echemi.com
In certain contexts, particularly in the absence of a more nucleophilic activator, the solvent itself can play a role. For instance, in dimethylformamide (DMF), the solvent can act as a Lewis base, potentially forming a silylated DMF intermediate. organic-chemistry.orgresearchgate.net However, the nucleophilicity of imidazole is generally superior, making it the primary activating agent when present. researchgate.net Computational studies have also explored the formation of these intermediates and their subsequent reactions, providing theoretical support for the proposed mechanistic pathways. nih.gov
Catalytic Role of Imidazole and Ancillary Bases in Silylation Reactions
Imidazole plays a dual role in the silylation of alcohols with TBDMS-Cl. It acts as a nucleophilic catalyst to activate the silyl chloride and also serves as a base to scavenge the proton generated during the reaction. echemi.comresearchgate.net The nucleophilic nature of imidazole allows it to attack the silicon center of TBDMS-Cl, forming the more reactive N-tert-butyldimethylsilylimidazolium intermediate. organic-chemistry.orgechemi.com This activation step is crucial for the efficient transfer of the silyl group to the alcohol.
In many silylation procedures, an ancillary, non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is added. echemi.comacs.org The primary role of this auxiliary base is to neutralize the hydrochloric acid (HCl) formed during the reaction. researchgate.net This prevents the protonation of the alcohol and the catalyst, thereby maintaining their reactivity and driving the reaction equilibrium towards the formation of the silyl ether. echemi.com The ancillary base is typically more basic than imidazole, ensuring that it preferentially reacts with the generated acid. researchgate.net
The choice of solvent can also influence the catalytic process. In non-lewis basic solvents like dichloromethane (B109758) (DCM), the catalytic effect of imidazole or other nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) is pronounced. researchgate.net However, in a Lewis basic solvent such as dimethylformamide (DMF), the solvent can compete with the catalyst in activating the silyl chloride, sometimes diminishing the rate-enhancing effect of the added nucleophilic catalyst. organic-chemistry.orgresearchgate.net
Recent research has also explored the use of co-catalysts to further enhance the efficiency of silylation reactions. For example, the combination of a chiral catalyst with an achiral co-catalyst like N-methylimidazole (NMI) has been shown to accelerate the reaction without compromising enantioselectivity in certain asymmetric silylations. rsc.orgnih.gov
Intermolecular Silyl Exchange Phenomena and Their Mechanistic Implications
Intermolecular silyl exchange, or silyl group migration, is a phenomenon that can occur during silylation reactions, particularly in the presence of a nucleophilic catalyst like imidazole. rsc.org This process involves the transfer of a silyl group from one hydroxyl group to another within the same molecule (intramolecular) or between different molecules (intermolecular). The study of these exchange reactions provides valuable insights into the reversibility of the silylation process and the relative thermodynamic stability of different silyl ethers.
The mechanism of silyl exchange is believed to proceed through a similar intermediate as the initial silylation. A nucleophile, such as imidazole or even the fluoride (B91410) ion (in the case of deprotection), can attack the silicon atom of a silyl ether, leading to the formation of a pentacoordinate silicon species. This intermediate can then either revert to the starting materials or transfer the silyl group to another available hydroxyl group.
The occurrence and extent of silyl migration are influenced by several factors, including the nature of the silyl group, the structure of the substrate, the catalyst, and the reaction conditions. rsc.org For instance, the bulky tert-butyldiphenylsilyl (TBDPS) group has been observed to undergo imidazole-promoted 1,4-migration in carbohydrate systems. rsc.org This rearrangement can significantly impact the regioselectivity of the protection of polyols, as the final product distribution may be governed by thermodynamic control rather than kinetic control. rsc.orgpsu.edu Understanding these exchange phenomena is crucial for designing selective protection strategies for complex molecules with multiple hydroxyl groups.
Influence of Steric and Electronic Factors on Reaction Rate and Selectivity
The rate and selectivity of silylation reactions mediated by N-tert-butyldimethylsilylimidazole are significantly influenced by both steric and electronic factors. echemi.comrsc.org
Steric Factors: The bulky tert-butyl group on the silicon atom of the TBDMS moiety creates considerable steric hindrance. This steric bulk is a key determinant of the regioselectivity observed in the silylation of molecules with multiple hydroxyl groups. Generally, less sterically hindered hydroxyl groups react faster. This allows for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols. uni-muenchen.de In carbohydrate chemistry, the relative spatial arrangement of hydroxyl groups plays a crucial role in determining the selectivity of silylation, with steric-approach control often dictating the outcome. rsc.orgpsu.edu The steric properties of the catalyst itself can also play a role; for example, the less hindered N-methylimidazole (NMI) catalyzes silylation much faster than more sterically demanding catalysts. rsc.org
Electronic Factors: The electronic properties of the substrate, silylating agent, and catalyst also have a profound impact on the reaction rate. Electron-donating groups on the alcohol can enhance its nucleophilicity, potentially increasing the reaction rate. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the hydroxyl group, slowing down the silylation. In the context of the silylating agent, the formation of the N-silylimidazolium intermediate significantly increases the electrophilicity of the silicon center, which is a primary reason for the rate enhancement observed with imidazole. echemi.com Studies on the silylation of arenes have shown that electronic effects can influence selectivity when multiple C-H bonds are in similar steric environments. nih.gov Computational studies have further elucidated the role of electronic factors, for instance, by revealing that electron-donating groups on the silyl chloride can affect the reaction mechanism. rsc.org
The interplay of these steric and electronic effects allows for a high degree of control over silylation reactions, enabling selective protection in complex synthetic sequences.
Computational and Theoretical Insights into Silylation Transition States
Computational and theoretical studies have provided significant insights into the transition states and mechanistic pathways of silylation reactions. Density Functional Theory (DFT) calculations have been employed to model the reaction of methanol (B129727) with tert-butyldimethylsilyl chloride (TBSCl) and imidazole, helping to elucidate the role of the heterocyclic catalyst. nih.gov
These studies have supported the notion that two imidazole molecules can be involved in the transition state: one acting as a nucleophilic activator to generate a highly electrophilic silyl complex, and the other functioning as a Brønsted base to enhance the nucleophilicity of the alcohol. nih.gov This dual-catalyst model helps to explain the observed kinetics and the high efficiency of the reaction.
Theoretical investigations have also shed light on the stability of proposed intermediates. For example, calculations have explored the formation of silylated DMF intermediates and compared their stability to the corresponding N-silylimidazolium species, confirming the latter's role as the more potent silylating agent. researchgate.net Furthermore, computational models have been used to analyze the effect of catalyst structure on reactivity. For instance, the lower activity of 2-methyl-substituted N-methylimidazole compared to NMI has been attributed to steric hindrance, which hampers its ability to act as a nucleophilic activator. nih.gov
Transition state modeling has also been instrumental in understanding the influence of steric effects, such as those from the tert-butyl group, on the reaction pathway. By calculating the energy barriers for different reaction pathways, computational chemistry provides a powerful tool for predicting reactivity and selectivity, guiding the rational design of new catalysts and reaction conditions for silylation. rsc.orgscholaris.ca
Advanced Applications of N Tert Butyldimethylsilylimidazole in Organic Synthesis
Chemoselective and Regioselective Hydroxyl Protection in Complex Polyols
In molecules containing multiple hydroxyl groups (polyols), selectively protecting one over the others is a significant synthetic challenge. TBDMS-imidazole, often used as a combination of TBDMS-Cl and imidazole (B134444) in a solvent like dimethylformamide (DMF), provides an elegant solution by exhibiting remarkable chemoselectivity and regioselectivity. organic-chemistry.orgresearchgate.net The bulky nature of the TBDMS group means that it preferentially reacts with less sterically hindered hydroxyl groups. Consequently, primary alcohols are silylated much faster than secondary alcohols, and secondary alcohols react more readily than tertiary ones. organic-chemistry.org This predictable selectivity allows chemists to protect a specific hydroxyl group in a complex polyol, leaving others available for subsequent chemical transformations. liverpool.ac.uk The selectivity arises from a combination of kinetic factors and, in some cases, intramolecular migration of the silyl (B83357) group, which can be influenced by the spatial arrangement of the hydroxyl groups and the reaction conditions. researchgate.net
Regioselective Silylation of Carbohydrates
Carbohydrates, with their multiple, similarly reactive hydroxyl groups, are a class of polyols where regioselective protection is crucial for their synthetic manipulation. The TBDMS-Cl/imidazole system is widely employed to achieve this differentiation. nih.gov Research has shown that the primary hydroxyl group at the C-6 position of many pyranosides is preferentially silylated due to its lower steric hindrance. nih.gov
For instance, studies on galactopyranosides using TBDMS-Cl and imidazole in DMF revealed that the 2,6-di-O-silylated products were predominantly formed. nih.gov The relative reactivity of secondary hydroxyl groups is often governed by steric factors and their specific arrangement within the carbohydrate ring. researchgate.net In some cases, by carefully controlling reaction conditions, it is possible to target specific secondary hydroxyls. For example, in certain manno- and rhamnopyranosides, the protection of hydroxyl groups at positions 2, 3, or both 2 and 4 can be achieved in useful yields by modifying the reaction parameters, a selectivity that is enhanced by the imidazole-promoted migration of the silyl group. researchgate.netrsc.org
Alternative methods have also been developed to complement the traditional TBDMS-Cl/imidazole system. Palladium-catalyzed silane (B1218182) alcoholysis using tert-butyldimethylsilane (B7800976) (TBDMS-H) can provide complementary regioselectivity, often favoring the formation of 3,6-disilylated pyranosides, in contrast to the 2,6-disilylated products typically obtained with the silyl chloride method. nih.govacs.org
Table 1: Regioselective Silylation of Selected Carbohydrates with TBDMS Reagents
| Carbohydrate Substrate | Reagent System | Major Product(s) | Reference(s) |
| Methyl α/β-D-galactopyranoside | TBDMS-Cl, Imidazole, DMF | 2,6-di-O-TBDMS ether | nih.gov |
| Methyl α-D-mannopyranoside | TBDPSCl, Imidazole, DMF | 2,3- or 2,4-di-O-TBDPS ether (condition dependent) | researchgate.net |
| Various methyl/phenyl glycosides | TBDMS-H, Pd(0) catalyst | 3,6-di-O-TBDMS ether | nih.govacs.org |
Regioselective Silylation of Nucleosides
The synthesis of oligonucleotides and modified nucleoside analogues, which are foundational to many therapeutic strategies, relies heavily on the selective protection of the hydroxyl groups on the ribose or deoxyribose sugar moiety. This compound is a key reagent for this purpose. nih.gov In ribonucleosides, which contain 2', 3', and 5'-hydroxyl groups, the primary 5'-OH is the most reactive and is typically protected first. The challenge then lies in differentiating between the secondary 2'- and 3'-hydroxyls.
A common strategy involves treating a nucleoside with an excess of TBDMS-Cl and imidazole, which results in the silylation of all available hydroxyl groups. nih.govresearchgate.net Subsequently, the more labile 5'-O-TBDMS group can be selectively removed under acidic conditions, yielding the 2',3'-bis-O-TBDMS protected nucleoside. researchgate.net More advanced methods have been developed to achieve direct regioselective silylation. For instance, a method involving a phenyl-H-phosphonate intermediate allows for the preferential transfer of a TBDMS group to the more acidic 2'-hydroxyl of purine (B94841) ribonucleosides, which is a critical step for preparing phosphoramidites used in RNA synthesis. umich.edu This selectivity is crucial for building RNA strands where the 3'-OH must be free to form the phosphodiester linkage.
Table 2: Silylation Strategies for Nucleosides Using TBDMS-Cl/Imidazole
| Nucleoside Type | Strategy | Outcome | Application | Reference(s) |
| Inosine, Guanosine | Exhaustive silylation with TBDMS-Cl/imidazole in DMF | 2',3',5'-tris-O-TBDMS protected nucleoside | Intermediate for O6-alkylation | nih.gov |
| Deoxyadenosine | Silylation with TBDMS-Cl/imidazole followed by selective 5'-desilylation | 3'-O-TBDMS protected deoxynucleoside | Precursor for antiviral drug synthesis | researchgate.net |
| Adenosine, Guanosine | Phenyl-H-phosphonate mediated silylation | Predominantly 2'-O-TBDMS protected nucleoside | RNA phosphoramidite (B1245037) synthesis | umich.edu |
| 5-Iodo-2'-deoxyuridine | Protection of 3',5'-hydroxyls with TBDMS-Cl/imidazole | 3',5'-bis-O-TBDMS protected nucleoside | Intermediate for phosphoramidite synthesis | beilstein-journals.org |
Protection of Diverse Functional Groups Beyond Alcohols (e.g., Carboxylic Acids)
While renowned for hydroxyl protection, the utility of this compound and related silylating agents extends to other functional groups containing reactive hydrogens. gelest.com These include carboxylic acids, amines, and thiols. sigmaaldrich.comsigmaaldrich.com The protection of carboxylic acids as TBDMS esters is particularly useful. This transformation prevents the acidic proton from interfering with subsequent reactions, such as those involving Grignard reagents or lithium aluminum hydride, and masks the carboxyl group's nucleophilicity. The synthesis of 3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propanoic acid involves the protection of a phenolic hydroxyl group with TBDMS-Cl and imidazole, showcasing the reagent's application on phenols as well as its implicit utility for protecting the carboxylic acid if needed. The silylation of carboxylic acids proceeds efficiently with reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which is a highly reactive silylating agent derived from TBDMS. sigmaaldrich.com
Integration into Total Synthesis of Natural Products
The reliability and selectivity of this compound make it an indispensable reagent in the total synthesis of complex natural products. sci-hub.se These multi-step endeavors require robust protecting groups that can be installed early and survive numerous reaction steps before being selectively removed. The use of TBDMS-Cl with imidazole in DMF is a common method documented in synthetic schemes. researchgate.net
A clear example is the total synthesis of the marine-derived xanthones yicathins B and C, which possess antibacterial and antifungal properties. In the reported synthetic route, a key intermediate containing a primary alcohol was protected as its TBDMS ether using TBDMS-Cl and imidazole in DMF. This step was critical to prevent unwanted side reactions during subsequent transformations on other parts of the molecule. researchgate.net Similarly, in synthetic studies towards the C1-C31 polyol fragment of the potent antifungal agent Amphidinol 3, the protection of hydroxyl groups as TBDMS ethers is a crucial and recurring strategy to differentiate the many alcohol functionalities present in the target structure. liverpool.ac.uk
Role as a Building Block Precursor or Reagent in Medicinal Chemistry and Drug Discovery
Medicinal chemistry is focused on the design and synthesis of bioactive molecules for therapeutic use. cnio.es In this context, this compound serves as a vital reagent for producing key intermediates and building blocks. The imidazole scaffold itself is considered a "privileged structure" in drug development, frequently appearing in molecules designed to interact with biological targets like kinases. mdpi.com
The role of this compound is most prominent in the synthesis of nucleoside analogues, a class of compounds with significant antiviral and anticancer activity. beilstein-journals.org By selectively protecting the hydroxyl groups of natural nucleosides, chemists can perform modifications on the base or sugar moiety to create new drug candidates. researchgate.netbeilstein-journals.org For example, the synthesis of phosphoramidites for incorporation into therapeutic oligonucleotides requires precise protection strategies where this compound is often employed. beilstein-journals.org The ability to generate complex, partially protected carbohydrate and nucleoside structures makes this compound an enabling tool in the drug discovery process, which aims to translate basic research findings into potential new medicines. nih.govcnio.es
Integration into Modern Sustainable Synthetic Methodologies
Modern organic synthesis places increasing emphasis on "green chemistry," which seeks to design chemical processes that reduce or eliminate hazardous substances and waste. pageplace.de While the classic TBDMS-Cl/imidazole system generates a stoichiometric amount of imidazolium (B1220033) hydrochloride salt as a byproduct, newer methods are being developed that align better with sustainability principles.
One such advancement is the use of palladium nanoparticle-catalyzed silane alcoholysis. nih.govacs.org This method uses TBDMS-H as the silyl source and produces hydrogen gas as the only byproduct, representing a significant improvement in atom economy over the traditional silyl chloride approach. nih.govacs.org Furthermore, research into green chemistry has explored solvent-free reaction conditions and the use of environmentally benign and reusable catalysts for the synthesis of imidazoles themselves. nih.govmdpi.com Photocatalyzed, solvent-free methods for creating imidazole-containing structures have been reported, showcasing a move away from volatile organic solvents and harsh reaction conditions. mdpi.com The functionalization of supports like graphene oxide with silylating agents, including this compound, is also an area of active research for creating reusable and efficient catalytic systems. researchgate.net
Green Chemistry Considerations
The principles of green chemistry encourage the use of methods that reduce waste and improve atom economy. rsc.org While protecting groups can be seen as reducing atom economy because they are added and then removed, the use of this compound and related silylating agents can be viewed through a green chemistry lens in several contexts. rsc.org
Waste Reduction: The use of solid-supported catalysts for silylation and desilylation reactions aligns with green chemistry principles by simplifying catalyst removal and enabling recycling. nih.govorganic-chemistry.org For instance, phosphomolybdic acid supported on silica (B1680970) gel has been used for the selective deprotection of TBDMS ethers, with the catalyst and solvent being readily recovered and recycled. organic-chemistry.org This catalytic method avoids aqueous workup, further reducing waste. organic-chemistry.org
Environmentally Benign Methods: Microwave-assisted O-silylation and silyl ether deprotection have been explored as a greener alternative to conventional methods, aiming to reduce reaction times and the use of hazardous solvents. mdpi.com Additionally, the use of water as a solvent and recyclable catalysts like imidazole in certain reactions, such as the Henry reaction, demonstrates a move towards more environmentally friendly synthesis. tandfonline.com
The following table summarizes some green chemistry approaches related to the use of silyl protecting groups:
| Green Chemistry Aspect | Approach | Benefit |
| Catalyst Recycling | Use of silica-supported phosphomolybdic acid for TBDMS ether deprotection. organic-chemistry.org | Catalyst and solvent can be recovered and reused, minimizing waste. organic-chemistry.org |
| Alternative Energy Sources | Microwave-assisted O-silylation. mdpi.com | Potential for reduced reaction times and solvent usage. mdpi.com |
| Benign Solvents | Use of water as a solvent in imidazole-catalyzed reactions. tandfonline.com | Reduces reliance on volatile organic compounds. tandfonline.com |
| Waste Minimization | Use of a recyclable polymer-supported catalyst (POLITAG-M-F) for β-azidation of α,β-unsaturated carbonyl compounds. acs.org | Leads to a significantly lower E-factor compared to other methods. acs.org |
Flow Chemistry and Automated Synthesis Applications
Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. researchgate.net N-tert-Butyldimethylsilylimidazole and related silylating systems have been successfully integrated into flow chemistry and automated synthesis platforms.
In a modular continuous flow process, the regioselective protection of an allylic alcohol as a tert-butyldimethylsilyl (TBS) ether was achieved using TBSCl and imidazole in DMF. rsc.org This flow process avoided the need for cooling and resulted in shorter reaction times compared to batch conditions. rsc.org The use of 4-dimethylaminopyridine (B28879) (DMAP) as a base in place of imidazole was found to increase the reaction rate. rsc.org
Automated synthesis platforms have also utilized TBDMS protection. For example, in the automated solution-phase synthesis of β-1,4-mannuronate, the TBS group was chosen as a temporary protecting group for the OH-4 position due to its electron-donating nature, which increases reactivity in glycosylation reactions. acs.org Similarly, TBDMS chemistry has been implemented on automated synthesizers for the incorporation of modified ribonucleosides into RNA, demonstrating its compatibility with automated solid-phase synthesis. clockss.org
The table below highlights key findings in the application of this compound in flow and automated synthesis:
| Application | Key Finding | Reference |
| Flow Synthesis of Glycals | Regioselective silylation of a diol was achieved in 10 minutes at ambient temperature using TBSCl and DMAP in a continuous flow reactor. rsc.org | rsc.org |
| Automated Oligosaccharide Synthesis | The TBS group was used as a temporary protecting group to enhance reactivity in an automated solution-phase synthesis of a β-1,4-mannuronate hexamer. acs.org | acs.org |
| Automated RNA Synthesis | An imidazole C-ribonucleoside phosphoramidite with a 2'-O-TBDMS group was successfully incorporated into a ribozyme using an automated solid-phase synthesizer. clockss.org | clockss.org |
Solid-Phase Synthesis Techniques
Solid-phase synthesis is a powerful technique for the preparation of peptides, oligonucleotides, and other complex molecules, where a substrate is attached to an insoluble support and reactions are carried out in a stepwise manner. diva-portal.orgscielo.br The use of protecting groups is crucial in solid-phase synthesis to ensure selective reactions. tcichemicals.com N-tert-Butyldimethylsilylimidazole is valuable in this context for the protection of hydroxyl groups.
In solid-phase peptide synthesis, the TBDMS group has been investigated for protecting the hydroxyl group of hydroxyproline. thieme-connect.com While the TBDMS ether was found to be somewhat labile under certain deprotection conditions, the more sterically hindered tert-butyldiphenylsilyl (TBDPS) group provided more robust protection. thieme-connect.com
TBDMS protection is widely used in solid-phase oligonucleotide synthesis. umich.edu For instance, 2'-O-TBDMS protected ribonucleoside phosphoramidites are standard building blocks in automated RNA synthesis. clockss.orgumich.edu The TBDMS groups are typically removed at the final stage of synthesis using a fluoride (B91410) reagent like tetra-n-butylammonium fluoride (TBAF). umich.eduacs.org This strategy allows for the selective deprotection of the 2'-hydroxyl groups without affecting other protecting groups on the molecule. umich.edu
The following table summarizes examples of this compound use in solid-phase synthesis:
| Synthesis Target | Role of TBDMS Protection | Key Outcome |
| Peptidyl Transferase Mimics | Transient 5',2'-protection of hydroxy puromycin (B1679871) derivatives. oup.com | Enabled coupling to a solid support and subsequent reactions with phosphoramidites, improving yield over solution-phase methods. oup.com |
| Oligorhamnans | Protection of a hydroxyl group in the synthesis of a linker-equipped resin for automated solid-phase synthesis. nih.gov | The TBDMS group was introduced using TBDMS-Cl and imidazole. nih.gov |
| Phenolic Steroids | Protection of a phenolic hydroxyl group to allow for further derivatization on the solid support. acs.org | The TBDMS group was cleaved with fluoride to generate the final phenol. acs.org |
| Oligoribonucleotides | Protection of the 2'-hydroxyl group of ribonucleosides. umich.edu | Allowed for the use of phosphoramidite chemistry in automated synthesis; the TBDMS group was removed with TBAF. umich.edu |
Optimization Strategies and Methodological Refinements in N Tert Butyldimethylsilylimidazole Chemistry
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
The efficiency and selectivity of silylation reactions utilizing N-tert-Butyldimethylsilylimidazole (TBDMS-imidazole) are highly dependent on the careful optimization of several key reaction parameters. These include the choice of auxiliary bases and additives, precise temperature control, and the selection of an appropriate solvent system. By systematically adjusting these factors, chemists can significantly enhance product yields and achieve desired levels of regio- and stereoselectivity.
Effect of Auxiliary Bases and Additives on Reaction Outcome
The outcome of silylation reactions involving this compound can be significantly influenced by the presence of auxiliary bases and additives. These agents can accelerate reaction rates, improve yields, and in some cases, alter the selectivity of the protection reaction.
One commonly employed auxiliary base is 4-dimethylaminopyridine (B28879) (DMAP). While imidazole (B134444) itself acts as both a reagent and a base to generate the reactive silylating agent, the addition of catalytic amounts of DMAP can further enhance the reaction rate, particularly for sterically hindered alcohols. researchgate.net DMAP is a well-known hypernucleophilic acylation catalyst and its catalytic effect is most noticeable in the acylation of tertiary alcohols, leading to increased yields and shorter reaction times. researchgate.net For the protection of primary alcohols, the effect of DMAP may be less pronounced as these reactions often proceed efficiently without it. researchgate.net Both DMAP and imidazole can displace the chloride from tert-butyldimethylsilyl chloride (TBDMS-Cl) to form a more reactive silylating species. researchgate.net
In addition to auxiliary bases, certain additives can also have a profound impact on the reaction. For instance, the addition of iodine has been shown to significantly accelerate the silylation of primary, secondary, and tertiary alcohols when used in conjunction with N-methylimidazole and silyl (B83357) chlorides. researchgate.netorganic-chemistry.org This methodology provides a general and high-yielding route for efficient silylation. researchgate.net The presence of iodine is thought to facilitate the formation of a more reactive silylating intermediate.
Other bases such as triethylamine (B128534) and pyridine (B92270) are also used in TBDMS protection of alcohols. researchgate.net However, pyridine's potential toxicity makes it a less desirable choice. researchgate.net Triethylamine can also be challenging to remove completely from the final product. researchgate.net
Table 1: Effect of Auxiliary Bases and Additives on Silylation Reactions
| Base/Additive | Substrate Type | Effect on Reaction | Reference |
| DMAP (catalytic) | Tertiary Alcohols | Increased yield and shorter reaction time | researchgate.net |
| DMAP (catalytic) | Primary Alcohols | Minimal to no significant difference in outcome | researchgate.net |
| Iodine | Primary, Secondary, and Tertiary Alcohols | Significant acceleration of the reaction | researchgate.netorganic-chemistry.org |
| Triethylamine | General Alcohols | Commonly used base, but can be difficult to remove | researchgate.net |
| Pyridine | General Alcohols | Effective base, but has potential toxicity concerns | researchgate.net |
Temperature Control for Achieving Desired Regio- and Stereoselectivity
Temperature is a critical parameter that can be manipulated to control the regioselectivity and stereoselectivity of silylation reactions with this compound. While many silylations are conveniently carried out at room temperature, adjusting the temperature can be a powerful tool to favor the formation of a specific isomer.
In the context of protecting hydroxyl groups in polyol systems, such as carbohydrates, temperature can influence which hydroxyl group is preferentially silylated. Lower temperatures often favor kinetic control, leading to the silylation of the most accessible and reactive hydroxyl group. Conversely, higher temperatures can promote thermodynamic control, potentially leading to the formation of the most stable silyl ether product. This may involve the migration of the silyl group to a more sterically favored position. researchgate.netrsc.org
For instance, in the regioselective silylation of N-phthaloylchitosan, it was observed that higher reaction temperatures led to lower degrees of substitution. nih.gov The most effective regioselective silylation was achieved at room temperature. nih.gov This suggests that elevated temperatures may lead to undesired side reactions or decomposition of the reactive intermediate.
The initial experiments for the preparation of silyl derivatives of deoxynucleosides were conducted at 37°C, but it was found that the reactions were complete within 30 minutes at room temperature with no significant change in yields. cdnsciencepub.com This indicates that for certain substrates, elevated temperatures are not necessary and may not provide any additional benefit.
Influence of Solvent Systems on Reaction Efficiency and Selectivity
The choice of solvent plays a pivotal role in the efficiency and selectivity of this compound mediated silylations. The solvent's polarity and its ability to solvate intermediates can significantly impact reaction rates and product distribution.
Aprotic polar solvents such as N,N-dimethylformamide (DMF) are frequently used and have been shown to be effective for the silylation of a wide range of alcohols. cdnsciencepub.comorganic-chemistry.org DMF provides a favorable environment for reactions involving nucleophiles and can help to solubilize polar substrates. nano-ntp.com Research has also indicated that DMF can act as a catalyst in these reactions. organic-chemistry.org
Dichloromethane (B109758) (DCM) is another commonly used solvent, particularly for less polar substrates. reddit.com Silylation of alcohols is often reported to proceed effectively in DCM. reddit.com However, for highly polar starting materials that have poor solubility in DCM, DMF is often the solvent of choice. reddit.com
Acetonitrile (MeCN) is also a viable solvent for silylation reactions. synarchive.com The use of different solvents can influence the reaction outcome. For example, in the silylation of a diol with TBDMSCl in the presence of N-methylimidazole and iodine, high yields were obtained in various organic solvents including tetrahydrofuran (B95107) (THF), MeCN, DCM, and pyridine. researchgate.net
Table 2: Common Solvents Used in this compound Silylations
| Solvent | Polarity | Common Substrates | Notes | Reference |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Wide range of alcohols, especially polar substrates | Can also act as a catalyst | cdnsciencepub.comorganic-chemistry.org |
| Dichloromethane (DCM) | Nonpolar | Less polar substrates | Good for extraction and workup | reddit.comreddit.com |
| Acetonitrile (MeCN) | Polar Aprotic | General alcohols | Effective for various silylation protocols | synarchive.com |
| Tetrahydrofuran (THF) | Polar Aprotic | General alcohols | Used in various silylation systems | researchgate.net |
| Pyridine | Polar Aprotic | General alcohols | Can also act as a base, but has toxicity concerns | researchgate.net |
Strategies for Minimizing Side Reactions and Undesired Byproduct Formation
A key challenge in the application of this compound for the protection of polyfunctional molecules is the potential for side reactions and the formation of undesired byproducts. A primary side reaction of concern is the intramolecular migration of the silyl group.
In molecules with multiple hydroxyl groups in close proximity, such as carbohydrates and nucleosides, the initially formed silyl ether can migrate to an adjacent hydroxyl group. This migration is often base-catalyzed and can lead to a mixture of isomeric products, thereby reducing the yield of the desired compound. researchgate.net The addition of a base, such as triethylamine or imidazole, can promote this migration, particularly to vicinal cis positions. researchgate.net
Strategies to minimize these side reactions include:
Careful selection of reaction conditions: As discussed, controlling temperature and reaction time can help to favor the kinetic product and minimize opportunities for rearrangement to the thermodynamic product.
Stoichiometric control of reagents: Using the appropriate equivalents of the silylating agent and base can help to avoid excess base that might promote migration.
Choice of protecting group: While TBDMS groups are known to migrate, bulkier silyl groups may exhibit a lower tendency for intramolecular rearrangement due to increased steric hindrance.
By understanding the factors that contribute to side reactions, it is possible to devise reaction protocols that maximize the yield of the desired silylated product while minimizing the formation of impurities.
Analytical and Spectroscopic Characterization in N Tert Butyldimethylsilylimidazole Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies and Product Identification
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a cornerstone technique in the study of TBDMS-imidazole. It provides detailed information about the molecular structure and has been instrumental in mechanistic investigations and the unambiguous identification of reaction products. researchgate.netacs.orgnih.gov
In the synthesis of N-tert-butyldimethylsilyl derivatives of various heterocyclic compounds, including imidazole (B134444), ¹H and ¹³C NMR are primary tools for product identification. researchgate.net The absence of intermolecular silyl (B83357) exchange at room temperature can be confirmed by the distinct signals observed for non-equivalent ring carbons in the ¹³C NMR spectra. researchgate.netcdnsciencepub.comcdnsciencepub.com However, at elevated temperatures (130–160 °C), silyl exchange does occur, a phenomenon that can be monitored by NMR. researchgate.netcdnsciencepub.comcdnsciencepub.com The chemical shifts and coupling constants of the imidazole ring carbons in this compound are very similar to those of the corresponding N-methyl analogues, which aids in spectral assignment. cdnsciencepub.com
¹H NMR is also crucial for identifying the products of reactions involving this compound. For instance, in the reaction with dimethyl sulfoxide (B87167) (DMSO), the resulting N-(methylthio)methyl derivatives are characterized by the appearance of signals for the CH₃S group (around 1.93 to 2.13 ppm) and the N-CH₂-S group (around 4.78 to 5.37 ppm). cdnsciencepub.com In studies on the silylation of alcohols, the formation of the TBDMS ether is confirmed by the appearance of characteristic signals for the tert-butyl and dimethylsilyl protons. researchgate.net For example, the ¹H NMR spectrum of a silylated product might show a singlet for the nine protons of the tert-butyl group at approximately 0.97 ppm and a singlet for the six protons of the dimethylsilyl group at around 0.14 ppm. researchgate.net
Furthermore, NMR studies have been pivotal in understanding the mechanism of intermolecular silyl exchange. Research has shown that trace amounts of water can catalyze rapid silyl exchange in related N-(trimethylsilyl)imidazole compounds, and this exchange can be slowed by rigorous purification or the addition of a base like triethylamine (B128534). researchgate.netacs.org
Table 1: Representative ¹H NMR Chemical Shifts for TBDMS-protected compounds
| Compound/Fragment | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |
|---|---|---|---|---|
| tert-butyl group | ~0.97 | singlet | CDCl₃ | researchgate.net |
| dimethylsilyl group | ~0.14 | singlet | CDCl₃ | researchgate.net |
| N-(methylthio)methyl (CH₃S) | 1.93 - 2.13 | singlet | - | cdnsciencepub.com |
| N-(methylthio)methyl (N-CH₂-S) | 4.78 - 5.37 | singlet | - | cdnsciencepub.com |
Table 2: Representative ¹³C NMR Data for N-tert-Butyldimethylsilyl Heterocycles
| Compound | Ring Carbon Chemical Shifts (δ, ppm) | Notes | Reference |
|---|---|---|---|
| N-TBDMS-imidazole | Distinct signals for non-equivalent carbons | Confirms absence of intermolecular silyl exchange at ambient temperature. | cdnsciencepub.com |
| N-TBDMS-2-methylimidazole | Distinct signals for non-equivalent carbons | Confirms absence of intermolecular silyl exchange at ambient temperature. | cdnsciencepub.com |
| N-TBDMS-4-methylimidazole | Distinct signals for non-equivalent carbons | Confirms absence of intermolecular silyl exchange at ambient temperature. | cdnsciencepub.com |
Mass Spectrometry for Reactant, Intermediate, and Product Characterization
Mass spectrometry (MS) is another powerful tool used in conjunction with NMR for the characterization of reactants, intermediates, and products in research involving this compound. acs.org It provides crucial information about the molecular weight and fragmentation patterns of compounds, aiding in their identification and structural elucidation. nih.gov
In the synthesis and reaction of N-tert-butyldimethylsilyl heterocycles, mass spectrometry is routinely used to confirm the identity of the products. researchgate.netcdnsciencepub.com For example, the mass spectra of N-(methylthio)methyl derivatives formed from the reaction of TBDMS-heterocycles with DMSO show prominent peaks for the molecular ion (M+), a fragment corresponding to the loss of a thiomethyl group (M - SCH₃+), and a fragment at m/e 61, corresponding to the CH₃SCH₂+ ion. cdnsciencepub.com
The utility of mass spectrometry extends to the analysis of complex biological molecules derivatized with this compound. For instance, in the analysis of steroid hormones, the mass spectra of TBDMS-enol ethers are characterized by an intense molecular ion, which is highly advantageous for quantitative analysis in biological samples. nih.gov This is in contrast to the corresponding TBDMS ethers, which may show more extensive fragmentation. nih.gov The high intensity of the molecular ion in the TBDMS-enol ether derivatives facilitates their determination using techniques like stable-isotope dilution mass spectrometry. nih.gov
Furthermore, mass spectrometry has been employed to identify intermediates in synthetic pathways. For example, in the synthesis of a reversible addition-fragmentation chain transfer (RAFT) agent, the intermediate 2-((tert-butyldimethylsilyl)oxy)ethane-1-thiol was characterized by mass spectrometry, with the calculated and found m/z values for the [M + Na]⁺ ion confirming its identity. rsc.org
Table 3: Key Mass Spectral Fragments for this compound Derivatives
| Derivative Type | Key Fragment | m/z | Significance | Reference |
|---|---|---|---|---|
| N-(methylthio)methyl heterocycles | M+ | Varies | Molecular Ion | cdnsciencepub.com |
| N-(methylthio)methyl heterocycles | [M - SCH₃]⁺ | Varies | Loss of thiomethyl group | cdnsciencepub.com |
| N-(methylthio)methyl heterocycles | [CH₃SCH₂]⁺ | 61 | Thiomethylmethyl cation | cdnsciencepub.com |
| TBDMS-enol ethers of steroids | M+ | Varies | Intense Molecular Ion, useful for quantitation | nih.gov |
Utilization of Other Spectroscopic Techniques (e.g., Infrared Spectroscopy, Elemental Analysis)
In addition to NMR and mass spectrometry, other spectroscopic and analytical techniques play a supporting yet crucial role in the comprehensive characterization of this compound and its reaction products. These include Infrared (IR) Spectroscopy and elemental analysis. researchgate.net
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound, which can be used as a reference for its identification. nist.gov The IR spectrum of imidazole itself shows characteristic absorptions that can be compared with those of its silylated derivatives to confirm the reaction. chemicalbook.com In the synthesis of silylated N-phthaloylchitosan, IR spectroscopy was used to characterize the derivatives, likely by observing the appearance of Si-O-C stretching vibrations and changes in the O-H stretching region. acs.orgnih.gov
Elemental Analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon, hydrogen, nitrogen, and other elements present, which can be compared with the calculated values for the proposed structure. This method is often used as a final confirmation of the purity and identity of newly synthesized compounds. researchgate.netcdnsciencepub.com For instance, in the preparation of N-tert-butyldimethylsilyl derivatives of various heterocycles, elemental analysis was performed to identify the products alongside NMR and mass spectrometry. researchgate.netcdnsciencepub.com Similarly, the characterization of silylated N-phthaloylchitosan derivatives involved elemental analysis to determine the degree of substitution of the silyl groups. acs.orgnih.gov
Together, this suite of analytical techniques provides a robust framework for the unambiguous characterization of this compound and its derivatives, ensuring the reliability of research findings and facilitating further investigations into its applications.
Future Perspectives and Emerging Avenues in N Tert Butyldimethylsilylimidazole Chemistry
Development of Novel Catalytic Systems for Enhanced Silylation Efficiency
The classical Corey protocol, using stoichiometric amounts of imidazole (B134444) in DMF, has been a mainstay for TBDMS-based protection. echemi.comorganic-chemistry.orgwikipedia.org However, the quest for greater efficiency, milder reaction conditions, and reduced reaction times has spurred the development of advanced catalytic systems.
One significant advancement involves the use of iodine as a co-catalyst. The addition of iodine to reactions of alcohols with silyl (B83357) chlorides in the presence of N-methylimidazole has been shown to dramatically accelerate the silylation process. researchgate.netresearchgate.net This system provides a general and high-yielding method for the efficient silylation of primary, secondary, and even sterically hindered tertiary alcohols, with reactions often being 5 to 30 times faster than the standard Corey-Venkateswarlu conditions. researchgate.net
Organocatalysts are also emerging as powerful tools. For instance, a commercially available proazaphosphatrane has proven to be an efficient and mild catalyst for the silylation of a wide array of alcohols and phenols using tert-butyldimethylsilyl chloride (TBDMSCl). organic-chemistry.org In a different vein, chiral bicyclic imidazoles have been successfully developed for enantioselective acylations, and this "bond angle control strategy" shows promise for future applications in asymmetric silylation. chinesechemsoc.org
Furthermore, innovative combinations of reagents are being explored. A microwave-assisted procedure utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium nitrate (B79036) (KNO₃) as a catalytic system for the O-silylation of substrates like uridine (B1682114) under solvent-free conditions, demonstrating a move towards cleaner and more efficient protocols. mdpi.comresearchgate.net
Table 1: Comparison of Catalytic Systems for Silylation
| Catalyst/System | Substrates | Key Advantages | Reference |
| Iodine/N-Methylimidazole | Primary, secondary, and tertiary alcohols | Significant acceleration of reaction rates; high yields. | researchgate.netresearchgate.net |
| Proazaphosphatrane | Wide variety of alcohols and phenols | Mild conditions; efficient for acid- and base-sensitive substrates. | organic-chemistry.org |
| DBU/KNO₃ | Uridine and other alcohols | Microwave-assisted; solvent-free; good yields. | mdpi.comresearchgate.net |
| Chiral Bicyclic Imidazoles | Indolones (for acylation) | High enantioselectivity; potential for asymmetric silylation. | chinesechemsoc.org |
Expansion of Substrate Scope and Functional Group Compatibility
A primary goal in modern synthetic chemistry is the development of reactions that tolerate a wide range of functional groups, thereby minimizing the need for extensive protecting group strategies. Research in TBDMS-imidazole chemistry is actively pushing the boundaries of substrate scope.
Initially focused on the protection of simple alcohols, the application of this compound and related silylating agents has expanded to more complex and sensitive molecules. organic-chemistry.org Methods have been developed for the effective silylation of carboxylic acids, providing absolute chemoselectivity for the carboxylic acid function over hydroxyl groups. tandfonline.com This has significant implications for the synthesis of complex natural products and pharmaceuticals.
The methodology has also been successfully applied to highly functionalized biomolecules. For example, protocols have been established for the O-silylation of uridine and other pharmaceutically relevant alcohols. mdpi.comresearchgate.net The silylation of ribonucleosides, a critical step in oligonucleotide synthesis, is an area of active investigation, although challenges in controlling regioselectivity between the 2'- and 3'-hydroxyl groups remain. beilstein-journals.org Research has also demonstrated the functionalization of biopolymers like cellulose (B213188) using TBDMSCl in the presence of imidazole. researchgate.net
The compatibility of silylation/desilylation processes with other functional groups is a critical consideration. Recent studies on amide bond cleavage revealed that TBDMS ethers are tolerated under the reaction conditions, highlighting the robustness of this protecting group. frontiersin.org Similarly, in the development of C–H aminoalkylation of azoles, where N-silylation is a key activation step, a broad tolerance for various functional groups has been demonstrated. acs.orgrsc.org
Green and Sustainable Innovations in Silylation Methodology
In line with the growing emphasis on green chemistry, significant efforts are being made to develop more sustainable silylation and desilylation methods. researchgate.net These innovations focus on reducing solvent use, employing safer reagents, and enabling catalyst recycling.
A prominent trend is the move towards solvent-free reaction conditions. The silylation of carboxylic acids with TBDMSCl and imidazole can be performed effectively without any solvent, which eliminates the need for aqueous work-up procedures. tandfonline.com Microwave-assisted synthesis is another key green technology being applied to silylation. A solvent-free, microwave-assisted O-silylation protocol for uridine and other alcohols has been reported, which significantly reduces reaction times and energy consumption. mdpi.comresearchgate.net
The choice of solvents and reagents is also being reconsidered from a sustainability perspective. Researchers have explored replacing traditional solvents like DMF with greener alternatives such as 2-methyl tetrahydrofuran (B95107), a non-toxic and sustainable solvent derived from lignocellulosic feedstocks. mdpi.com In the same vein, greener alternatives to imidazole, such as DBU, are being investigated. mdpi.com
Table 2: Green Innovations in Silylation Chemistry
| Innovation | Description | Example Application | Key Benefit | Reference |
| Solvent-Free Reactions | Conducting the reaction without a solvent medium. | Silylation of carboxylic acids with TBDMSCl/imidazole. | Eliminates solvent waste and aqueous work-up. | tandfonline.com |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | O-silylation of uridine and other alcohols. | Reduced reaction times, lower energy consumption. | mdpi.comresearchgate.net |
| Green Solvents | Replacing hazardous solvents with sustainable alternatives. | Use of 2-methyl tetrahydrofuran instead of DMF. | Reduced toxicity and environmental impact. | mdpi.com |
| Recyclable Catalysts | Employing catalysts that can be recovered and reused. | Tunable Brønsted acidic ionic liquids; reusable acidic resins for deprotection. | Waste reduction and cost-effectiveness. | mdpi.commdpi.com |
Advanced Computational Modeling for Predictive Reactivity and Selectivity
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting outcomes, thereby accelerating the development of new synthetic methods. In the context of this compound chemistry, computational modeling is providing unprecedented insights into reactivity and selectivity.
The long-held assumption, originally proposed by Corey, was that silylation proceeds via the highly reactive N-tert-butyldimethylsilylimidazole intermediate. organic-chemistry.org However, more recent mechanistic analyses, likely supported by computational studies, have challenged this view, suggesting that DMF can act as a catalyst in the reaction. organic-chemistry.orguni-muenchen.de Detailed computational studies, including Density Functional Theory (DFT) calculations, are being used to elucidate the mechanistic pathways of Lewis base-catalyzed silylation of alcohols. uni-muenchen.de
Computational models are also being used in a predictive capacity. For instance, in the C–H aminoalkylation of azoles, a reaction enabled by N-silylation, DFT calculations were employed to determine the free energy of deprotonation. rsc.org This value served as a predictive tool to identify which initially unreactive substrates, such as imidazoles, could be successfully functionalized through an in situ protecting/activating group strategy. rsc.org
Beyond mechanistic elucidation, machine learning (ML) is emerging as a powerful approach to predict reaction outcomes and expand substrate scope. acs.org By training ML models on experimental data from C–H functionalization reactions of heterocycles, researchers can predict the performance of new, unseen substrates. acs.org This data-driven approach allows for a more rational selection of substrates and reaction conditions, moving beyond traditional trial-and-error experimentation and accelerating the discovery of novel transformations. tesisenred.net This synergy between computational modeling and experimental work represents a significant future direction for the field.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for TBDMS-protected imidazole derivatives, and what key parameters influence yield?
- Methodology : TBDMS-imidazole synthesis typically involves silylation of the imidazole nitrogen using tert-butyldimethylsilyl chloride (TBDMS-Cl) under inert conditions (argon/nitrogen). A base like imidazole or triethylamine is used to deprotonate the reactive site. Reaction time (6–24 hours) and temperature (0°C to room temperature) are critical for minimizing side reactions (e.g., over-silylation). Purification via silica gel chromatography (hexane/ethyl acetate) is standard .
- Key Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base (e.g., Et₃N) | 1.5–2.0 equivalents | Prevents HCl buildup |
| Solvent | Anhydrous DMF/THF | Solubility and reactivity |
Q. What safety protocols are essential when handling this compound derivatives in the lab?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. This compound may release corrosive byproducts (e.g., HCl) during synthesis .
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis. Moisture-sensitive silyl groups degrade rapidly in humid environments .
- Waste Disposal : Neutralize acidic residues with bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve ambiguities in NMR spectra caused by TBDMS rotamers or steric effects?
- Methodology :
- Variable Temperature (VT) NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce split signals from rotamers .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and confirm assignments .
- Example : For N-TBDMS-imidazole, the tert-butyl group causes splitting in ¹H NMR (δ 0.1–0.3 ppm). VT-NMR reduces line broadening by accelerating conformational exchange .
Q. What experimental strategies optimize this compound stability under acidic or basic conditions?
- Methodology :
- pH Screening : Test stability across pH 2–12 using buffers (e.g., phosphate, acetate). Monitor degradation via HPLC-MS at intervals (0, 6, 24 hours) .
- Protective Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) on the imidazole ring to enhance silyl ether stability .
- Key Finding : TBDMS groups hydrolyze rapidly at pH < 4, requiring alternative silylating agents (e.g., TIPS) for acidic workflows .
Q. How should researchers design experiments to address contradictory data in this compound catalytic applications?
- Methodology :
- Controlled Replication : Repeat experiments with strict anhydrous conditions to isolate moisture as a variable .
- Cross-Validation : Compare results across analytical techniques (e.g., IR for silyl group integrity, X-ray crystallography for structural confirmation) .
- Case Study : Discrepancies in catalytic activity may arise from trace metal impurities; ICP-MS analysis of reagents is recommended .
Methodological Frameworks
Q. What frameworks guide hypothesis-driven research on this compound reactivity?
- PICO Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
